5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine
Description
This compound features a pyrimidine core fused to a bicyclic octahydropyrrolo[3,4-b]pyrrole system, with a pyridin-2-yl substituent at the 5-position and a carbonyl group bridging the pyrrolopyrrole and pyrimidine moieties.
Properties
IUPAC Name |
(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-pyrimidin-5-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(13-7-17-11-18-8-13)21-6-4-12-9-20(10-14(12)21)15-3-1-2-5-19-15/h1-3,5,7-8,11-12,14H,4,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWCZCCMOHGKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CN=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes a series of cyclization and functionalization reactions to form the octahydropyrrolo[3,4-b]pyrrole core. This intermediate is then coupled with a pyrimidine derivative under specific conditions to yield the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow reactors to enhance efficiency. Purification techniques such as crystallization, distillation, and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated analogs.
Scientific Research Applications
5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting its effects. For instance, in medicinal applications, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives (Patent: EP 2022)
The European patent highlights 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives as pesticides and insecticides. Key comparisons include:
- Structural Similarity : Both compounds integrate pyrimidine and pyridine moieties. However, the patent compound replaces the bicyclic pyrrolopyrrole system with a pyrazolo[1,5-a]pyrimidine scaffold.
- Bioactivity : The ethylsulfonyl group in the patent compound enhances pesticidal activity by increasing electrophilicity and membrane permeability, whereas the carbonyl group in the target compound may favor hydrogen bonding in biological targets .
Spirocyclic Pyrazino-Pyrrolo-Pyrimidines (Patent: EP 2021)
The synthesis of N-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)-5’H-spiro[cyclohexane-1,6’-imidazo[2",1":3’,4’]pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-9’-amine involves spirocyclic frameworks. Key differences:
- Substituent Effects : The 4-methylpiperazinyl group in the patent compound enhances solubility and pharmacokinetics, whereas the pyrrolopyrrole carbonyl group in the target compound may reduce metabolic stability .
Triazolothiadiazole Derivatives (Journal: Zhang et al., 1993–1994)
Triazolothiadiazoles like 3-alkyl-6-aryloxymethyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles share heterocyclic diversity with the target compound. Comparisons include:
- Heterocycle Synergy : Both classes combine multiple heterocycles (e.g., pyrimidine-pyrrolopyrrole vs. triazole-thiadiazole) to amplify bioactivity.
- Biological Activity : Triazolothiadiazoles exhibit antimicrobial and anti-inflammatory properties, suggesting that the target compound’s pyridine and pyrrolopyrrole groups could similarly modulate enzyme inhibition or receptor binding .
Comparative Data Table
Research Findings and Implications
- Structural Optimization : The target compound’s pyrrolopyrrole system may offer unique binding modes compared to pyrazolo[1,5-a]pyrimidines or triazolothiadiazoles, but its lipophilicity could limit bioavailability. Introducing polar groups (e.g., sulfonyl or piperazinyl) may improve drug-like properties .
- Biological Potential: While triazolothiadiazoles demonstrate broad-spectrum activity, the target compound’s pyridine and carbonyl groups could enable selective interactions with eukaryotic targets (e.g., kinases or GPCRs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
